ZINC nitrate

Cat. No. B079279

Key on ui cas rn:

13778-30-8

M. Wt: 189.4 g/mol

InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04219348

Procedure details

For use in preparing the aforementioned 15-0-0-5Zn solution, zinc nitrate solution containing about 16.5% zinc may be obtained commercially or prepared by reaction of metallic zinc or zinc oxide with nitric acid and introducing sufficient water to the reaction mixture to provide a zinc nitrate product solution containing about 16.5% zinc (47.8% zinc nitrate). This is accomplished by adding commercially available granular zinc oxide (containing about 80% zinc ) to a mixture of water and commercial strength (about 55%) nitric acid solution in a vessel provided with agitation and means for temperature control, e.g., coil(s) for steam heating and water cooling, together with a temperature sensing device. Typically, a 10 part batch of said zinc nitrate solution is prepared by adding to the reaction vessel about 5.8 parts of 55% nitric acid and 2.1 parts of water. After thorough mixing, granular zinc oxide is added over a period of about 15 to 30 minutes, accompanied by vigorous agitation. Once vigorous reaction has begun and during the period that it is self-sustaining, cooling is employed to maintain a reaction mix temperature of around 140° to 180° F. The rate of addition of zinc oxide granules is governed by the ability to maintain such temperature. The total reaction, generally requiring around 30-45 minutes, is usually deemed complete when substantially no particles of unreacted zinc oxide remain in the reaction mixture and the pH of said mixture has risen from about 0 to about 2 to 3.

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

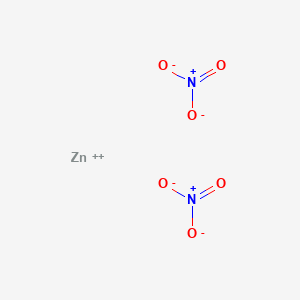

[Zn:1].[O-2].[Zn+2].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Zn+2:1].[N+:4]([O-:7])([O-:6])=[O:5] |f:1.2,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Five

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with agitation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once vigorous reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix temperature of around 140° to 180° F

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain such temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total reaction

|

Outcomes

Product

Details

Reaction Time |

37.5 (± 7.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04219348

Procedure details

For use in preparing the aforementioned 15-0-0-5Zn solution, zinc nitrate solution containing about 16.5% zinc may be obtained commercially or prepared by reaction of metallic zinc or zinc oxide with nitric acid and introducing sufficient water to the reaction mixture to provide a zinc nitrate product solution containing about 16.5% zinc (47.8% zinc nitrate). This is accomplished by adding commercially available granular zinc oxide (containing about 80% zinc ) to a mixture of water and commercial strength (about 55%) nitric acid solution in a vessel provided with agitation and means for temperature control, e.g., coil(s) for steam heating and water cooling, together with a temperature sensing device. Typically, a 10 part batch of said zinc nitrate solution is prepared by adding to the reaction vessel about 5.8 parts of 55% nitric acid and 2.1 parts of water. After thorough mixing, granular zinc oxide is added over a period of about 15 to 30 minutes, accompanied by vigorous agitation. Once vigorous reaction has begun and during the period that it is self-sustaining, cooling is employed to maintain a reaction mix temperature of around 140° to 180° F. The rate of addition of zinc oxide granules is governed by the ability to maintain such temperature. The total reaction, generally requiring around 30-45 minutes, is usually deemed complete when substantially no particles of unreacted zinc oxide remain in the reaction mixture and the pH of said mixture has risen from about 0 to about 2 to 3.

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[Zn:1].[O-2].[Zn+2].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Zn+2:1].[N+:4]([O-:7])([O-:6])=[O:5] |f:1.2,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Five

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Zn+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with agitation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once vigorous reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix temperature of around 140° to 180° F

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain such temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total reaction

|

Outcomes

Product

Details

Reaction Time |

37.5 (± 7.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |